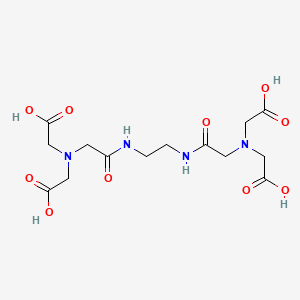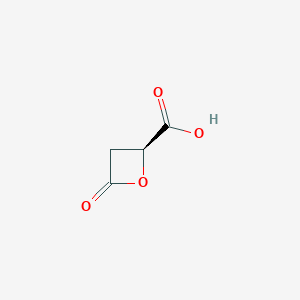
N,N'-Diglycylethylenediamine-N'',N'',N''',N'''-tetraacetic Acid Hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Diglycylethylenediamine-N’‘,N’‘,N’‘’,N’‘’-tetraacetic Acid Hemihydrate is a chelating agent with the molecular formula C14H22N4O10•1/2H2O. It is known for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diglycylethylenediamine-N’‘,N’‘,N’‘’,N’‘’-tetraacetic Acid Hemihydrate typically involves the reaction of ethylenediamine with glycine in the presence of formaldehyde. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Diglycylethylenediamine-N’‘,N’‘,N’‘’,N’‘’-tetraacetic Acid Hemihydrate undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as calcium, magnesium, and iron.
Substitution Reactions: The carboxyl groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Complexation: Metal salts (e.g., calcium chloride, magnesium sulfate) in aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols under mild acidic or basic conditions.
Major Products:
Complexation: Metal-chelate complexes.
Substitution: Substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N,N’-Diglycylethylenediamine-N’‘,N’‘,N’‘’,N’‘’-tetraacetic Acid Hemihydrate is widely used in scientific research due to its chelating properties:
Chemistry: Used as a chelating agent in analytical chemistry for the determination of metal ions.
Biology: Employed in biochemical assays to control metal ion concentrations.
Medicine: Investigated for its potential use in chelation therapy for metal poisoning.
Industry: Utilized in water treatment processes to remove metal contaminants.
Mecanismo De Acción
The compound exerts its effects by binding to metal ions through its multiple carboxyl and amine groups. This binding forms stable, water-soluble complexes that can be easily removed from solutions. The molecular targets include metal ions such as calcium, magnesium, and iron, and the pathways involved are primarily related to metal ion chelation and sequestration .
Comparación Con Compuestos Similares
Ethylenediaminetetraacetic Acid (EDTA): Another widely used chelating agent with similar properties but different molecular structure.
Diethylenetriaminepentaacetic Acid (DTPA): A chelating agent with higher denticity compared to N,N’-Diglycylethylenediamine-N’‘,N’‘,N’‘’,N’‘’-tetraacetic Acid Hemihydrate.
Uniqueness: N,N’-Diglycylethylenediamine-N’‘,N’‘,N’‘’,N’‘’-tetraacetic Acid Hemihydrate is unique due to its specific structure, which provides a balance between stability and solubility of the metal complexes formed. This makes it particularly useful in applications where both properties are required .
Propiedades
Fórmula molecular |
C14H22N4O10 |
|---|---|
Peso molecular |
406.35 g/mol |
Nombre IUPAC |
2-[[2-[2-[[2-[bis(carboxymethyl)amino]acetyl]amino]ethylamino]-2-oxoethyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C14H22N4O10/c19-9(3-17(5-11(21)22)6-12(23)24)15-1-2-16-10(20)4-18(7-13(25)26)8-14(27)28/h1-8H2,(H,15,19)(H,16,20)(H,21,22)(H,23,24)(H,25,26)(H,27,28) |
Clave InChI |
CFJIQDDBMKYUBB-UHFFFAOYSA-N |
SMILES canónico |
C(CNC(=O)CN(CC(=O)O)CC(=O)O)NC(=O)CN(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,3S,4R,5R)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B13859280.png)
![[(3S,5S,6S,8S,10R,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B13859284.png)
![2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B13859291.png)
![5-[[4-[1-(3-Carboxypropyl)-6-iminopyridazin-3-yl]phenyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;bromide](/img/structure/B13859293.png)
![tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B13859299.png)

![5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13859313.png)

![3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)


![[(5-Nitrofurfurylidene)hydrazino]acetic Acid; Nitrofurantoin Impurity](/img/structure/B13859333.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)
![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
